molecular formula C18H12BrFN4OS B2675940 7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242912-21-5

7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2675940
CAS RN: 1242912-21-5
M. Wt: 431.28
InChI Key: XWDCSOARPMOUMF-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C18H12BrFN4OS and its molecular weight is 431.28. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Compounds related to the triazolo[4,3-a]pyrazine structure, such as the substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, have been synthesized and tested for anticonvulsant activity. These compounds showed potent activity against maximal electroshock-induced seizures in rats, with specific fluoro-substituted benzyl derivatives exhibiting the best anticonvulsant activity (Kelley et al., 1995).

Synthesis and Quantitative Determination

The synthesis and development of a quantification method for a substance structurally similar to the compound of interest have been reported. This includes using nonaqueous potentiometric titration for quantitative determination, with the method validated for linearity, accuracy, and precision (Netosova et al., 2021).

Antimicrobial Activity

Compounds with a triazolo[4,3-a]pyrazine core have demonstrated significant antimicrobial properties. For instance, certain synthesized derivatives showed notable antibacterial and antifungal activities, offering potential applications in addressing microbial infections (Mohan, 2002); (Kaneria et al., 2016).

Antitumoral Activity

Triazolo[4,3-a]pyrazine derivatives have shown promise in anticancer research. Studies indicate that specific structural modifications in this chemical framework can lead to compounds with potent in vitro antitumoral activity, suggesting potential therapeutic applications in cancer treatment (Jilloju et al., 2021).

properties

IUPAC Name

7-(4-bromophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4OS/c19-13-5-7-14(8-6-13)23-9-10-24-16(17(23)25)21-22-18(24)26-11-12-3-1-2-4-15(12)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDCSOARPMOUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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